molecular formula C10H17Cl B14448748 7-Chloro-3,3,5-trimethylhepta-1,5-diene CAS No. 78076-27-4

7-Chloro-3,3,5-trimethylhepta-1,5-diene

Cat. No.: B14448748
CAS No.: 78076-27-4
M. Wt: 172.69 g/mol
InChI Key: KFAMRERRTWCPBL-UHFFFAOYSA-N
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Description

7-Chloro-3,3,5-trimethylhepta-1,5-diene is a chlorinated aliphatic diene characterized by a seven-carbon chain with chlorine at position 7 and three methyl groups at positions 3, 3, and 5.

Properties

CAS No.

78076-27-4

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

7-chloro-3,3,5-trimethylhepta-1,5-diene

InChI

InChI=1S/C10H17Cl/c1-5-10(3,4)8-9(2)6-7-11/h5-6H,1,7-8H2,2-4H3

InChI Key

KFAMRERRTWCPBL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCl)CC(C)(C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,3,5-trimethylhepta-1,5-diene typically involves the chlorination of 3,3,5-trimethylhepta-1,5-diene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,3,5-trimethylhepta-1,5-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.

    Hydrogen Halides (e.g., HCl, HBr): Participate in addition reactions to form halogenated products.

    Oxidizing Agents (e.g., KMnO4, O3): Used for oxidation of double bonds.

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Chloro-3,3,5-trimethylhepta-1,5-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, forming intermediates that can further react with other molecules. The presence of the chlorine atom and double bonds allows for diverse chemical reactivity, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)
  • Structure : Features a chlorinated indole ring (aromatic system) with a methyl group at position 3 and a carboxylic acid at position 2 .
  • Key Differences: The indole derivative’s aromaticity contrasts with the aliphatic diene backbone of the target compound. Functional groups: Carboxylic acid in the indole derivative vs. nonpolar diene and methyl groups in the target compound.
  • Implications :
    • The indole derivative’s polarity enhances solubility in polar solvents, while the target compound’s hydrophobicity suggests preferential solubility in organic solvents.
Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
  • Structure : A complex heterocyclic system with chlorine, methyl, and ester groups .
  • Key Differences: The benzodithiazine core introduces sulfur and nitrogen atoms, absent in the target compound. Multiple functional groups (ester, hydrazino) enable diverse reactivity, unlike the target’s simpler diene system.
  • Implications :
    • The benzodithiazine’s elemental composition (C 39.11%, H 2.59%, N 13.06% ) reflects higher nitrogen content due to its heterocyclic structure, whereas the target compound lacks nitrogen.

Elemental Composition and Physical Properties

Compound Formula C% H% Cl% N% Key Features
7-Chloro-3,3,5-trimethylhepta-1,5-diene C₁₀H₁₅Cl 68.7 8.6 20.3 0 Aliphatic diene, steric bulk
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 54.2 3.6 15.9 6.3 Aromatic, polar functional groups
Methyl benzodithiazine derivative C₁₄H₁₁ClN₄O₄S₃ 39.1 2.6 8.2 13.0 Heterocyclic, multi-functional
  • Notable Trends: The target compound’s higher carbon and hydrogen percentages reflect its aliphatic nature, whereas nitrogen-containing analogs (e.g., benzodithiazine) exhibit lower carbon content. Chlorine content varies with molecular weight; the target compound’s 20.3% Cl is comparable to the indole derivative (15.9%) but higher than the benzodithiazine (8.2%).

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